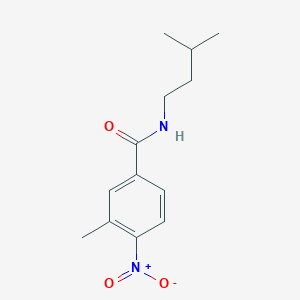
NoName
Overview
Description
NoName is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the combination of several chemical compounds. The mechanism of action of NoName is not fully understood, but recent studies have shed some light on its biochemical and physiological effects. In
Scientific Research Applications
1. Programming and Development
- NoName as a Functional Programming Language : NoName has been developed as a functional programming language, offering unique features for testing evaluation strategies and transformation strategies in recursive program schemes. This programming environment facilitates the solving of complex problems in a more efficient manner (Braxmeier, Ernst, Mößle, & Vogler, 2010).
2. Customer Service in Hospitality Management
- Resolving Customer Complaints with NoName : In the hospitality sector, NoName has been involved in a case study highlighting the significance of efficient customer service. The study demonstrates how prompt and effective responses to customer complaints, such as delayed product deliveries, can enhance customer loyalty and prevent potential losses (Ryan & Villiers, 2017).
3. Essential Oil Research
- Study on Cassia mimosoides var. noname Essential Oil : Research on the essential oil from Cassia mimosoides var. noname has identified numerous volatile flavor components. The study investigates how these components change over time during storage at different temperatures, providing insights into the stability and quality of essential oils (Ahn & Choi, 2009).
4. Pesticide Testing on Wildlife
- Effects of Pesticides on Wolf Spiders : NoName pesticide was used in a study to observe its impact on wolf spiders. The research provides insights into the lethal and sublethal effects of pesticides on wildlife, which is crucial for environmental conservation and pesticide regulation (Hof, Heimann, & Römbke, 1995).
5. Economic Modeling
- NoName in Economic Modeling : A study discussing a model called NoName developed at the National Bank of Belgium highlights its application in economic forecasting. This model aids in policy analysis and projection within a framework that incorporates micro-foundations and expectations (Jeanfils & Burggraeve, 2005).
6. Language and Philosophy
- Philosophical Interpretation of “Is/Is Not” : A philosophical text interprets Parmenides' argument in “Aletheia”, exploring the non-predicative nature of "is/is not" in a way that challenges conventional understandings of being and non-being (Santos, 2012).
7. Technology and Transport Recognition
- Smartphone Location Identification : A study involving team noname used a generative adversarial network approach to recognize transportation modes from smartphone motion sensor data. This research contributes to the development of smart transportation systems and personal mobility analysis (Günthermann, Simpson, & Roggen, 2020).
8. Cultural Studies
- Cultural Impact and Identity in Chicago : "No Name" in this context refers to a study exploring the cultural and societal impact of Black identity through music, art, and entrepreneurship in post-civil rights era Chicago. It emphasizes the role of creative expression in shaping community identity and social dynamics (Baderoon, 2019).
9. Alzheimer's Disease Research
- Drug Design for Alzheimer's Disease : Research focused on designing and developing a drug inhibitor for the PSEN 1 protein in Alzheimer's disease. This study illustrates the application of computational methods in drug discovery, highlighting the potential of a specific compound, noname 3, for treating Alzheimer's (Ahmad, 2013).
10. Musicology
- Contemporary Gamelan Music : A study on the use of laras (tone systems) in contemporary gamelan music discusses the challenges and innovations in incorporating traditional scales in modern compositions. It highlights how contemporary composers navigate the unique tone systems of gamelan to create novel musical expressions (Gunawan, Milyartini, & Masunah, 2022).
11. Infrastructure Development
- Road Infrastructure in Papua New Guinea : Research on the site suitability for road construction in the mountainous terrain of Papua New Guinea provides valuable insights for infrastructure development in challenging geographical landscapes. The study employs GIS and multi-criteria evaluation techniques to assess the feasibility of road projects (Poi, Samanta, & Sekac, 2021).
12. Material Science
- Design of Plasma-Enhanced SiCH Films : A study on the design of plasma-enhanced chemical vapor deposition SiCH films for low-k cap layers in ultra-large-scale integrated devices. This research contributes to the development of advanced materials with low dielectric constants and strong barrier properties (Shimizu et al., 2013).
properties
IUPAC Name |
6-tert-butyl-2-hydroxy-1,1,3,3-tetramethyl-8-nitro-5,7-dihydroimidazo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3/c1-12(2,3)15-8-10(17(19)20)11-13(4,5)18(21)14(6,7)16(11)9-15/h21H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUGUBKQJEFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN(CN2C(N1O)(C)C)C(C)(C)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-hydroxy-1,1,3,3-tetramethyl-8-nitro-5,7-dihydroimidazo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)


![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)

![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
